molecular formula C20H25FN4OS B11512337 1'-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4'-bipiperidine-4'-carboxamide

1'-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B11512337
M. Wt: 388.5 g/mol
InChI Key: QUSJUQITZUIQOK-UHFFFAOYSA-N
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Description

1’-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green solvents and catalysts can also be optimized to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1’-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1’-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C20H25FN4OS

Molecular Weight

388.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C20H25FN4OS/c21-16-6-4-15(5-7-16)17-14-27-19(23-17)24-12-8-20(9-13-24,18(22)26)25-10-2-1-3-11-25/h4-7,14H,1-3,8-13H2,(H2,22,26)

InChI Key

QUSJUQITZUIQOK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)F)C(=O)N

Origin of Product

United States

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